Methyl 4-methylbenzoate

Description

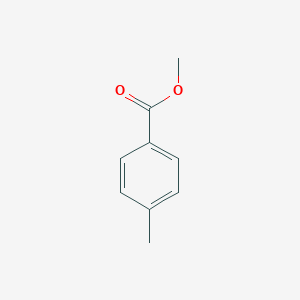

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSJZLPUHJDYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025668 | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline] | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

204 °F (NTP, 1992) | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

99-75-2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964JP0ZZRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 °F (NTP, 1992), 33.2 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methylbenzoate (CAS 99-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Methyl 4-methylbenzoate (CAS 99-75-2), a key intermediate in various chemical syntheses.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with a characteristic sweet, floral odor.[1][2] Key quantitative data regarding its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 32-35 °C | [2][4] |

| Boiling Point | 220-223 °C | [4] |

| 103-104 °C at 15 mmHg | [2][5] | |

| Density | 1.06 g/mL | [4] |

| Vapor Pressure | 1.3 hPa at 39 °C | |

| Flash Point | 90 °C (194 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

| LogP (o/w) | 2.70 | [6][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 | |

| Infrared (IR) | Available through spectral databases | [8][9] |

| Mass Spectrometry (MS) | Available through spectral databases | [6][10] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Handling and Storage:

-

Avoid contact with skin and eyes.[5]

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Store in a cool, dry, well-ventilated place away from heat and open flames.[5]

-

Keep container tightly closed.[5]

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Clean mouth with water.

Experimental Protocols

Synthesis: Fischer Esterification of 4-Methylbenzoic Acid

This protocol details the synthesis of this compound via the Fischer esterification of 4-methylbenzoic acid with methanol, using sulfuric acid as a catalyst.

Materials:

-

4-Methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a 4-fold molar excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

-

Purification (Optional): The product can be further purified by distillation under reduced pressure.

Analytical Methods

This protocol provides a general method for the analysis of this compound by GC-MS.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 amu |

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.[5]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Parameters:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 235 nm |

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. This compound | 99-75-2 [chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. This compound(99-75-2) MS spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound(99-75-2) IR Spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 10. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

physical properties of methyl p-toluate

An In-depth Technical Guide on the Physical Properties of Methyl p-Toluate (B1214165)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , an organic compound with significant applications in research and development, particularly as an intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] The information is presented in a structured format to facilitate easy reference and comparison for laboratory and drug development professionals.

Core Physical and Chemical Properties

Methyl p-toluate, also known as methyl 4-methylbenzoate, is an ester with the chemical formula C₉H₁₀O₂.[1] It presents as a white solid or a clear, colorless to light yellow liquid.[1][2] This compound is a key building block in various chemical syntheses due to its stability and compatibility with a range of reagents.[1]

Table 1: Physical Properties of Methyl p-Toluate

| Property | Value |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Melting Point | 32-35 °C[1][2] |

| Boiling Point | 220-224 °C at 760 mmHg[1] |

| 103-104 °C at 15 mmHg[3] | |

| Density | 1.06 g/cm³[1] |

| 1.058 g/cm³ at 77°F (25°C)[4] | |

| 1.045 g/cm³ | |

| Refractive Index | 1.508 |

| Vapor Pressure | 1 mmHg at 39 °C[3] |

| 0.101 mmHg at 25°C | |

| Vapor Density | 4.7 (relative to air)[3] |

| Flash Point | 90.6 °C |

| Solubility | Insoluble in water (<0.1 g/100 mL at 22 °C)[4] |

| Soluble in common organic solvents like ethanol, ether, acetone, and chloroform[2][5][6] | |

| Appearance | White solid or clear colorless to light yellow liquid[1][2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a substance like methyl p-toluate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a temperature probe.[7][8]

-

Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.[7][10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]

-

Heating and Observation: The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample evenly.[11][12] As the liquid boils, a steady stream of bubbles will emerge from the capillary tube.[12]

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry container (e.g., a graduated cylinder or pycnometer) is measured using an analytical balance.[13][14]

-

Volume Measurement: A known volume of the liquid is added to the container. The volume is read from the markings on the container, paying attention to the meniscus for accurate reading.[13][14]

-

Combined Measurement: The mass of the container with the liquid is measured.[13][14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Caption: Logical Flow for Density Calculation.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.[16]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[17]

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[16][17]

-

Reading: The refractive index is read directly from the instrument's scale.[17] The temperature should also be recorded as the refractive index is temperature-dependent.[18]

Caption: Steps for Refractive Index Measurement.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl p-toluate - Wikipedia [en.wikipedia.org]

- 3. This compound | 99-75-2 [chemicalbook.com]

- 4. METHYL-P-TOLUATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl p-toluate, 99% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. davjalandhar.com [davjalandhar.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 4-methylbenzoate

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation, this method provides a unique spectral fingerprint corresponding to the vibrational frequencies of the functional groups within a molecule.[1] For researchers, scientists, and professionals in drug development, IR spectroscopy is an invaluable tool for structural elucidation, confirming the synthesis of a target compound, and assessing its purity. This guide provides a comprehensive overview of the IR spectroscopy analysis of Methyl 4-methylbenzoate (also known as methyl p-toluate), a common ester.

This compound (C₉H₁₀O₂) is an ester of p-toluic acid and methanol. Its structure contains several key functional groups, including a carbonyl (C=O) group, a C-O ester linkage, aromatic C=C bonds, and C-H bonds in both the aromatic ring and the methyl groups. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for a detailed structural analysis.

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a compound like this compound, which is a solid at room temperature, several methods can be employed. The most common techniques are Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and the thin-film method for molten samples.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular and straightforward method for analyzing solid and liquid samples with minimal preparation.[2]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Take a background spectrum of the empty crystal to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.[1]

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.[2]

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[2][3]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typical instrument parameters are a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[1]

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue to prevent cross-contamination.[4]

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample within a KBr matrix.

Methodology:

-

Sample Preparation: Grind approximately 1-2 mg of this compound with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent disc.

-

Spectrum Acquisition: Place the KBr pellet into the sample holder of the spectrometer and acquire the spectrum, using the same parameters as for the ATR method.

Method 3: Thin Film (Neat Liquid)

This method is suitable if the sample is melted or if it is a liquid.

Methodology:

-

Sample Preparation: Place a small drop of the molten or liquid sample onto a salt plate (e.g., NaCl or KBr).[4][6]

-

Film Formation: Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[1][4]

-

Spectrum Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum.[4]

-

Cleaning: After the measurement, the salt plates must be cleaned immediately with a dry solvent like methylene (B1212753) chloride or isopropanol and stored in a desiccator to prevent damage from moisture.[4][6]

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound displays several characteristic absorption peaks that correspond to its specific functional groups. The data compiled from various spectral databases are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3000-3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2850-2960 | Medium | C-H Stretch | Aliphatic (sp³ C-H of -CH₃) |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl |

| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1440 | Medium | C-H Bend | Aliphatic (-CH₃) |

| ~1280 | Strong | C-O Stretch | Ester (Aryl-C-O) |

| ~1110 | Strong | C-O Stretch | Ester (O-Alkyl) |

| ~820 | Strong | C-H Bend | Aromatic (para-disubstituted) |

Note: The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

Spectral Interpretation

A detailed analysis of the key absorption bands provides conclusive evidence for the structure of this compound.

-

C-H Stretching Vibrations (3100-2850 cm⁻¹): The spectrum shows absorptions above 3000 cm⁻¹ characteristic of the C-H bonds on the aromatic ring. Below 3000 cm⁻¹, peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups (the ester methyl and the ring methyl) are observed.

-

Carbonyl (C=O) Stretch (~1720 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the very strong and sharp absorption around 1720 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group in the ester functional group.[1] Its high intensity is due to the large change in dipole moment during the vibration.

-

Aromatic C=C Stretching Vibrations (~1610, ~1510 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring. Aromatic compounds typically show a pair of peaks in this area.

-

C-O Stretching Vibrations (~1280 and ~1110 cm⁻¹): Esters are characterized by two distinct C-O stretching vibrations.[1] The strong band around 1280 cm⁻¹ is attributed to the stretching of the C-O bond between the aryl group and the carbonyl carbon. The other strong band around 1110 cm⁻¹ corresponds to the stretching of the O-C bond between the ester oxygen and the methyl group. The presence of these two strong bands, in conjunction with the C=O stretch, is highly indicative of an ester.

-

Aromatic C-H Bending (~820 cm⁻¹): The strong peak around 820 cm⁻¹ is an out-of-plane C-H bending vibration. Its position is diagnostic for the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 800-850 cm⁻¹ range.[7]

Mandatory Visualizations

Experimental Workflow for IR Spectroscopy

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. eng.uc.edu [eng.uc.edu]

- 7. sciencing.com [sciencing.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-methylbenzoate (C₉H₁₀O₂). A clear understanding of the fragmentation behavior of this and related aromatic ester compounds is critical for their unambiguous identification in complex matrices, a common challenge in pharmaceutical development and chemical research. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule. The fragmentation is primarily dictated by the stability of the resulting cations, with cleavages occurring at the ester functional group and subsequent rearrangements.

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Neutral Loss |

| 150 | [M]⁺ (Molecular Ion) | 45 | - |

| 119 | [M-OCH₃]⁺ | 100 (Base Peak) | •OCH₃ |

| 91 | [C₇H₇]⁺ | 50 | CO from m/z 119 |

| 65 | [C₅H₅]⁺ | 15 | C₂H₂ from m/z 91 |

The Fragmentation Pathway: A Step-by-Step Breakdown

Upon electron ionization, this compound forms a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 150.[1] This molecular ion is sufficiently stable to be observed with significant relative abundance. The primary and most favored fragmentation event is the cleavage of the C-O bond of the ester group, leading to the loss of a methoxy (B1213986) radical (•OCH₃). This results in the formation of the 4-methylbenzoyl cation at m/z 119, which is the base peak in the spectrum, indicating its high stability due to resonance delocalization of the positive charge across the aromatic ring and the carbonyl group.

Further fragmentation of the m/z 119 ion occurs through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions and leads to the formation of the tolyl cation at m/z 91. This cation can undergo further rearrangement and fragmentation, including the loss of acetylene (B1199291) (C₂H₂), to produce the ion at m/z 65.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source, based on standard methods for small molecule analysis.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented fragmentation pattern, quantitative data, and experimental protocol offer a robust framework for the confident identification and characterization of this compound in various scientific and industrial applications.

References

Methyl 4-methylbenzoate safety data sheet (SDS) information.

An In-depth Technical Guide to the Safety of Methyl 4-methylbenzoate

This guide provides comprehensive safety information for this compound (CAS No. 99-75-2), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from its Safety Data Sheet (SDS), covering identification, hazards, handling, and emergency procedures.

Chemical Identification and Physicochemical Properties

This compound, also known as methyl p-toluate, is a chemical intermediate with the molecular formula C₉H₁₀O₂.[1][2] It presents as a white to colorless crystalline solid with a distinctive sweet, floral odor.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 99-75-2[1] |

| EC Number | 202-784-1[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Synonyms | Methyl p-toluate, 4-methylbenzoic acid methyl ester, MPT[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 32 - 35 °C[1][2][5] | |

| Boiling Point | 103 - 104 °C[1][2][6] | at 15-20 hPa |

| 220 - 223 °C[3][5] | at 760 mmHg | |

| Flash Point | 89 - 90 °C[1][3] | Closed Cup |

| Density | 1.06 g/cm³[2][5] | |

| Vapor Pressure | 1 hPa[1] | at 39 °C |

| Vapor Density | 4.7[1][2][6] | (Air = 1) |

| Flammability Limits | 1.0% - 9.5% (V)[1][3] |

| Water Solubility | <0.1 g/100 mL[2] | at 22 °C |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] It may also be harmful if swallowed.[1]

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Warning[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Warning[1] |

| STOT - Single Exposure | H335: May cause respiratory irritation[1] | Warning[1] |

| Acute Toxicity (Oral) | H303: May be harmful if swallowed[1] | Warning[1] |

Table 4: NFPA 704 Rating

| Category | Rating | Description |

|---|---|---|

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1] |

| Flammability | 2 | Must be moderately heated or exposed to high ambient temperature before ignition can occur.[1] |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |

Table 5: Toxicological Data

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | 3,300 mg/kg[1] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg[1] |

| Skin Irritation | Rabbit | Dermal | Moderate skin irritation (24 h)[1] |

Experimental Protocols

While the Safety Data Sheets cite the results of toxicological studies, they do not provide detailed experimental protocols. The values presented, such as the LD50 (Lethal Dose, 50%), are typically determined using standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 423): A typical acute oral toxicity study involves the administration of the substance to a group of fasted laboratory animals (commonly rats) in a single dose via gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that is expected to be lethal to 50% of the tested population. The study would involve a stepwise procedure with a limited number of animals at each step to minimize animal use. Observations include changes in skin, fur, eyes, and behavior, as well as body weight changes. At the end of the observation period, a gross necropsy is performed on all surviving animals.

Emergency Procedures

Proper and prompt response during an emergency is critical to minimizing harm.

First-Aid Measures

A systematic approach should be taken depending on the route of exposure. In all cases of doubt or if symptoms persist, medical attention should be sought.[7]

Caption: First-aid workflow for this compound exposure.

Accidental Release Measures (Spill Response)

In the event of a spill, personal safety is the priority. The area should be secured and proper procedures followed for containment and cleanup.

Caption: Logical workflow for handling a spill of this compound.

Handling, Storage, and Personal Protection

Safe Handling and Storage

-

Handling : Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation where dust is formed.[1]

-

Storage : Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure when handling this compound.

Caption: Personal Protective Equipment (PPE) for handling this compound.

Fire-Fighting Measures

This compound is a combustible solid.[8]

Table 6: Fire-Fighting Information

| Aspect | Details |

|---|---|

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Special Hazards | Emits carbon oxides upon combustion.[1] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |

Stability and Reactivity

-

Reactivity : No specific reactivity data is available. However, as an ester, it may react with acids to liberate heat, and interaction with caustic solutions can also be exothermic.[8] Mixing with alkali metals or hydrides may generate flammable hydrogen.[8]

-

Chemical Stability : The substance is stable under recommended storage conditions.[3]

-

Conditions to Avoid : Incompatible products and exposure to heat, sparks, or open flames.[3]

-

Incompatible Materials : Strong oxidizing agents.[3]

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[3]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 7. chemos.de [chemos.de]

- 8. This compound | 99-75-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-methylbenzoate from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-methylbenzoate, a key intermediate in the production of various pharmaceuticals and fine chemicals. The synthesis is achieved via Fischer esterification of p-toluic acid with methanol (B129727), utilizing an acid catalyst. Detailed experimental protocols for both sulfuric acid and p-toluenesulfonic acid-catalyzed reactions are presented, alongside methods for purification and characterization of the final product. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

This compound (also known as methyl p-toluate) is a valuable ester in organic synthesis.[1] Its preparation through the Fischer esterification of p-toluic acid is a classic and efficient method. This reaction involves the acid-catalyzed condensation of a carboxylic acid (p-toluic acid) and an alcohol (methanol) to yield the corresponding ester and water.[2] The equilibrium of this reversible reaction is typically shifted towards the product by using an excess of the alcohol and/or by removing water as it is formed.[3] Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts to accelerate the reaction.[3][4] This application note provides detailed protocols for both catalytic systems, enabling researchers to select the most suitable method for their specific needs.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and related esterifications, providing a basis for experimental design and comparison.

| Parameter | Sulfuric Acid Catalyst | p-Toluenesulfonic Acid Catalyst | Reference/Rationale |

| p-Toluic Acid (molar equivalent) | 1 | 1 | Starting material. |

| Methanol (molar equivalent) | ~10-20 | ~10-20 | Used in excess to drive the reaction equilibrium forward.[1] |

| Catalyst Loading (mol% relative to carboxylic acid) | ~5-10 mol% | ~5-10 mol% | Effective catalytic amount to ensure a reasonable reaction rate.[5] |

| Reaction Temperature (°C) | Reflux (~65-70) | Reflux (~65-70) | Reaction is typically performed at the boiling point of methanol.[1] |

| Reaction Time (h) | 1 - 4 | 4 - 6 | Reaction progress can be monitored by TLC.[1][6] |

| Typical Yield (%) | 70-90% | 80-95% | Yields can vary based on specific conditions and purification methods.[5][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

-

p-Toluic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluic acid and an excess of methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.15 mL for 0.61 g of benzoic acid) to the mixture.[3]

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Continue refluxing for 1-4 hours until the starting material is consumed.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted p-toluic acid), and finally with brine.[7]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8] Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound.[5]

Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid Catalyst

Materials:

-

p-Toluic acid

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add p-toluic acid and a large excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirring solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[6]

-

Work-up:

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution followed by brine.

-

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 200 MHz): δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H).[9]

-

¹³C NMR (CDCl₃, 50 MHz): δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5.[9]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Fischer esterification of p-toluic acid with methanol provides a reliable and scalable method for the synthesis of this compound. Both sulfuric acid and p-toluenesulfonic acid are effective catalysts, with the choice often depending on factors such as handling preferences and desired reaction work-up. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. shd.org.rs [shd.org.rs]

- 2. Page loading... [guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Esterification of 4-Methylbenzoic Acid with Methanol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-methylbenzoate via the Fischer esterification of 4-methylbenzoic acid with methanol (B129727). This reaction is a fundamental example of acid-catalyzed esterification and is widely used in organic synthesis. The protocol includes information on the reaction mechanism, experimental procedures, purification techniques, and characterization of the final product. Quantitative data from various catalytic systems are summarized for comparison. Additionally, visual representations of the reaction mechanism and experimental workflow are provided to facilitate understanding.

Introduction

The esterification of carboxylic acids with alcohols is a cornerstone reaction in organic chemistry, with broad applications in the pharmaceutical, fragrance, and polymer industries. This compound, the product of the esterification of 4-methylbenzoic acid with methanol, serves as a valuable intermediate in the synthesis of more complex molecules.[1] The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed, are often employed.[2][3][5]

Reaction and Mechanism

The overall reaction is as follows:

C₈H₈O₂ (4-Methylbenzoic Acid) + CH₄O (Methanol) ⇌ C₉H₁₀O₂ (this compound) + H₂O

The reaction proceeds via a six-step mechanism known as the Fischer esterification, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4] This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester.[4]

Caption: Fischer Esterification Mechanism of 4-Methylbenzoic Acid.

Comparative Data of Synthetic Protocols

The choice of catalyst and reaction conditions can significantly impact the yield of this compound. The following table summarizes the results from different reported procedures.

| Catalyst | Molar Ratio (Acid:Methanol:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Concentrated H₂SO₄ | 1:excess:catalytic | Reflux (~65) | 1 | Not specified | [5][6] |

| Concentrated H₂SO₄ | 1:20:0.2 | 70 | 4 | 87 | [7] |

| Dibromohydantoin | 1:7:0.15 | 50 | 4 | 95 | [7] |

| Dichlorohydantoin | 1:10:0.15 | 60 | 7 | 98 | [7] |

| Ion Exchange Resin | 1:10:cat. | 70 | 4 | 74 | [7] |

| Zr/Ti Solid Acid | 1:excess:cat. | 120 | 24 | High | [8] |

Detailed Experimental Protocol: Fischer Esterification using Sulfuric Acid

This protocol is a classic example of the Fischer esterification and is widely used for the preparation of simple esters.

Materials and Equipment

-

4-methylbenzoic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Deionized water

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper

Experimental Procedure

Caption: General workflow for the synthesis of this compound.

-

Reaction Setup: In a 50 mL round-bottom flask, combine 10 mmol of 4-methylbenzoic acid and 70 mmol of methanol.[7] While stirring, carefully add 1.5 mmol of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70°C) using a heating mantle or water bath.[7] Continue refluxing for 4 hours.[7]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add 20 mL of ethyl acetate and 20 mL of water to the separatory funnel. Shake the funnel, venting frequently, and then separate the layers.[7]

-

Wash the organic layer with a 5% sodium carbonate solution to neutralize any remaining acid.[7] Check the aqueous layer with pH paper to ensure it is basic.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

-

Purification:

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| CAS Number | 99-75-2 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Appearance | Colorless or pale yellow liquid/white solid | [1][7] |

| Melting Point | 32-35 °C | [11] |

| Boiling Point | 220-223 °C | [11] |

| Density | 1.06 g/mL | [11] |

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

δ 7.94 (d, J = 8.2 Hz, 2H, Ar-H)

-

δ 7.24 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 3.88 (s, 3H, -OCH₃)

-

δ 2.39 (s, 3H, Ar-CH₃)[12]

-

-

¹³C NMR (CDCl₃):

-

δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5[12]

-

-

IR Spectroscopy: Characteristic peaks for the ester carbonyl (C=O) stretch are expected around 1720 cm⁻¹.

Troubleshooting

-

Low Yield:

-

Ensure the reaction goes to completion by extending the reflux time or using a larger excess of methanol.

-

Inadequate drying of glassware can introduce water, shifting the equilibrium to the reactants.

-

Loss of product during the work-up can be minimized by careful extractions.

-

-

Product Contamination:

-

The most likely impurity is unreacted 4-methylbenzoic acid. Ensure thorough washing with sodium bicarbonate solution to remove it.

-

If further purification is needed, column chromatography or recrystallization can be employed.[10]

-

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

-

Methanol is flammable and toxic. All procedures should be carried out in a well-ventilated fume hood.

-

The reflux apparatus should be properly clamped and have a water supply for the condenser.

-

Venting of the separatory funnel is crucial to release pressure buildup during extractions.

Conclusion

The Fischer esterification of 4-methylbenzoic acid with methanol is a robust and efficient method for the synthesis of this compound. By using an excess of methanol and an acid catalyst, high yields of the desired ester can be achieved. The protocol outlined in this document provides a detailed procedure for this synthesis, along with comparative data and characterization techniques, making it a valuable resource for researchers in organic and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. rsc.org [rsc.org]

Application Notes and Protocols: Laboratory Scale Preparation of Methyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-toluate (B1214165) (also known as methyl 4-methylbenzoate) is a versatile aromatic ester widely utilized as an intermediate in organic synthesis.[1] Its applications span the pharmaceutical, agrochemical, and fragrance industries, where it serves as a key building block for more complex molecules.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of methyl p-toluate via the Fischer esterification of p-toluic acid with methanol, a common and efficient method.[3][4]

Reaction Principle

The synthesis is based on the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (p-toluic acid) and an alcohol (methanol) to yield an ester (methyl p-toluate) and water.[3][4] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is reversible. To drive the equilibrium towards the product, an excess of the alcohol reactant (methanol) is often used.[3]

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Toluic Acid | C₈H₈O₂ | 136.15 | 180-182 | 274-275 |

| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 |

| Methyl p-Toluate | C₉H₁₀O₂ | 150.17 | 32-35 | 217 |

Typical reported yields for this reaction range from 70-90%, depending on the specific reaction conditions and purification efficiency.[5][6]

Experimental Protocol

This protocol details the synthesis of methyl p-toluate from p-toluic acid and methanol.

Materials:

-

p-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine p-toluic acid and an excess of methanol. For example, use a 1:5 molar ratio of p-toluic acid to methanol.

-

Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL for a 0.1 mol scale reaction).[6][7]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[8] Continue refluxing with stirring for a specified period, typically 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.[7]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.[7] Collect the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Solvent Removal: Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.[9]

-

Characterization: Determine the yield of the purified methyl p-toluate. Characterize the product by its melting point and spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl p-toluate.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. CN112028796A - Refining process of methyl p-toluenesulfonate - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of Methyl 4-Methylbenzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylbenzoate, also known as methyl p-toluate, is a versatile aromatic ester that serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] Its chemical structure, featuring a reactive methyl group on the benzene (B151609) ring and an ester functionality, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes, experimental protocols, and visualizations of its utility in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis involves the functionalization of its benzylic methyl group. A key transformation is the radical bromination of the methyl group to yield methyl 4-(bromomethyl)benzoate (B8499459). This intermediate is a highly reactive and versatile building block for the synthesis of more complex molecules due to the lability of the benzylic bromide, which is readily displaced by various nucleophiles.

Synthesis of Methyl 4-(Bromomethyl)benzoate

A common and efficient method for the synthesis of methyl 4-(bromomethyl)benzoate is the free-radical bromination of this compound using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5]

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-7 hours.[2][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl 4-(bromomethyl)benzoate by recrystallization or column chromatography.

Quantitative Data for Bromination of this compound

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | [5] |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | [5] |

| Initiator | ||

| AIBN | 0.02 - 0.1 eq | [2] |

| Benzoyl Peroxide (BPO) | 0.02 - 0.1 eq | [2] |

| Solvent | Carbon Tetrachloride | [5] |

| Reaction Time | 2 - 7 hours | [2][5] |

| Temperature | Reflux (~77°C) | [2] |

| Yield | 75 - 97% | [2] |

Experimental Workflow for the Synthesis of Methyl 4-(bromomethyl)benzoate

Caption: Workflow for the synthesis of methyl 4-(bromomethyl)benzoate.

Application in the Synthesis of a Precursor for Imatinib

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. A key intermediate in some synthetic routes to Imatinib is 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. While not a direct reaction from this compound, its derivative, methyl 4-(bromomethyl)benzoate, is a crucial precursor for synthesizing this intermediate. The synthesis involves a nucleophilic substitution reaction where the bromide is displaced by 1-methylpiperazine (B117243).